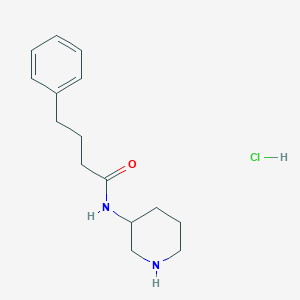
4-phenyl-N-(piperidin-3-yl)butanamide hydrochloride
Vue d'ensemble
Description
4-phenyl-N-(piperidin-3-yl)butanamide hydrochloride is a useful research compound. Its molecular formula is C15H23ClN2O and its molecular weight is 282.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Phenyl-N-(piperidin-3-yl)butanamide hydrochloride, a compound with potential therapeutic applications, has garnered interest in the scientific community for its biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C16H22ClN
- CAS Number : 1803604-55-8
This compound features a piperidine ring, which is known for its diverse biological activities, including analgesic and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The piperidine moiety is particularly significant for its role in:
- Sigma Receptor Modulation : The compound acts as a sigma receptor antagonist, influencing neuroprotective pathways.
- Enzyme Inhibition : It has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Antinociceptive Effects : A study assessed the analgesic properties of related piperidine derivatives using formalin and spinal nerve ligation models. The results indicated significant pain relief comparable to standard analgesics, suggesting that modifications to the piperidine structure could enhance efficacy .
- Antimicrobial Activity : Research involving synthesized compounds with similar structures showed varying degrees of antibacterial activity against Salmonella typhi and Bacillus subtilis. The study highlighted that structural modifications could lead to compounds with improved antimicrobial properties .
- Enzyme Inhibition Studies : A series of piperidine derivatives were tested for their ability to inhibit AChE. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of conventional inhibitors, indicating a promising avenue for drug development targeting neurodegenerative diseases .
Propriétés
IUPAC Name |
4-phenyl-N-piperidin-3-ylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c18-15(17-14-9-5-11-16-12-14)10-4-8-13-6-2-1-3-7-13;/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFSKAKGSILSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)CCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















